Métomidate

Vue d'ensemble

Description

Metomidate is a non-barbiturate imidazole discovered by Janssen Pharmaceutica in 1965 . It is sold under the names Hypnodil and Nokemyl as a sedative-hypnotic drug used in Europe for both human treatment and veterinary purposes . It can also be used with positron emission tomography (PET) when labelled with 11C .

Synthesis Analysis

Metomidate substituted with iodine in the phenyl ring was prepared from (S)-1-(4-iodophenyl)ethanol obtained by lipase-catalysed resolution and methyl 1H-imidazole-5-carboxylate . The two fragments were joined highly regioselectively with inversion of configuration using the Mitsunobu reaction .

Molecular Structure Analysis

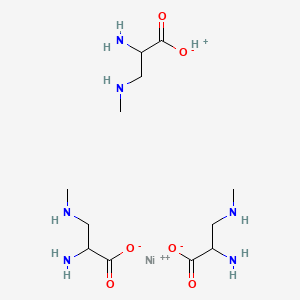

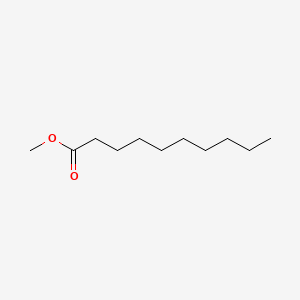

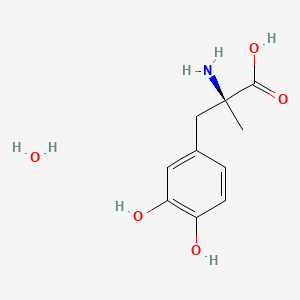

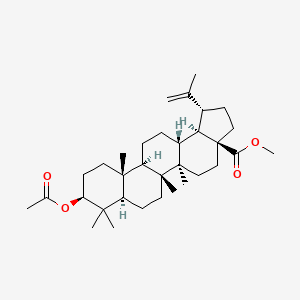

The molecular formula of Metomidate is C13H14N2O2 . It has a molar mass of 230.267 g·mol−1 . The IUPAC name for Metomidate is methyl 1-(1-phenylethyl)-1H-imidazole-5-carboxylate .

Chemical Reactions Analysis

Etomidate, an analog of Metomidate, has relatively large volumes of distribution and is rapidly metabolized by hepatic esterases into an inactive carboxylic acid through hydrolyzation . ABP-700, another analog of Etomidate, is metabolized similarly to Etomidate, by hydrolyzation into an inactive carboxylic acid .

Physical And Chemical Properties Analysis

Metomidate has a molar mass of 230.26 . It is a non-barbiturate imidazole .

Applications De Recherche Scientifique

Imagerie surrénale

Le métomidate est utilisé dans l'imagerie des masses surrénales en raison de sa haute spécificité et de son affinité pour les enzymes CYP11B du cortex surrénalien. Ces enzymes sont exclusivement exprimées dans les cellules cortico-surrénales, ce qui rend les traceurs à base de this compound comme la TEP au 11C-métomidate et la SPECT à l'iodothis compound 123I hautement spécifiques de la néoplasie cortico-surrénale . Cette spécificité est cruciale pour distinguer les lésions cortico-surrénales des lésions non cortico-surrénales, ce qui est particulièrement important pour les patients atteints d'une malignité extra-surrénale connue qui présentent fréquemment des métastases surrénales .

Toxicologie médico-légale

En toxicologie médico-légale, le this compound peut être détecté et quantifié dans des échantillons de cheveux humains à l'aide de la chromatographie liquide ultra-performante avec spectrométrie de masse à triple quadripôle (UPLC−MS/MS). Cette méthode offre une large fenêtre de détection et est essentielle pour enquêter sur les cas d'abus de drogues, y compris la mauvaise utilisation d'agents narcotiques intraveineux comme le this compound . La possibilité de détecter ces composés dans des échantillons de cheveux est particulièrement précieuse pour la surveillance à long terme de la consommation de drogues.

Radiothérapie

La captation spécifique du this compound dans les cellules cortico-surrénales a conduit à son utilisation en radiothérapie pour le carcinome cortico-surrénalien (ACC) l'iodothis compound 131I a été introduit à cette fin, offrant une approche ciblée pour traiter l'ACC . Cette application démontre le potentiel thérapeutique du this compound au-delà de l'imagerie diagnostique.

Surveillance de la santé publique

La mauvaise utilisation du this compound, en particulier comme additif dans les cigarettes électroniques, a soulevé des préoccupations pour la santé publique. La détection du this compound dans divers échantillons biologiques est devenue cruciale en raison de son abus généralisé et des graves conséquences pour la santé qu'il entraîne, telles que l'insuffisance respiratoire et la mort . Pour relever ce défi, il faut renforcer les mesures réglementaires et de surveillance afin de prévenir une crise sanitaire majeure.

Détection de l'agent anesthésique

Le this compound, ainsi que son analogue l'étomidate, est utilisé comme agent anesthésique intraveineux imidazole non barbiturique à action courte. Le développement de méthodes analytiques pour la détection et la quantification simultanées de ces composés dans des échantillons biologiques est crucial pour les traitements médicaux et la surveillance des niveaux d'anesthésie pendant les interventions chirurgicales .

Mécanisme D'action

Target of Action

Metomidate primarily targets the γ-aminobutyric acid type A (GABA A) receptor . The GABA A receptor is an inhibitory neurotransmitter receptor that plays a crucial role in reducing neuronal excitability throughout the nervous system .

Mode of Action

Metomidate acts as a positive allosteric modulator on the GABA A receptor . This means that it enhances the effect of the inhibitory neurotransmitter γ-aminobutyric acid, which binds to the GABA A receptor . By increasing the duration of time for which the Cl- ionopore at the GABA A receptor is open, Metomidate prolongs the post-synaptic inhibitory effect of GABA .

Biochemical Pathways

Metomidate affects the biochemical pathway involving the enzyme 11β-hydroxylase . This enzyme is critical for cortisol production. Metomidate suppresses this enzyme, thereby interrupting cortisol synthesis . This suppression of cortisol synthesis is a key downstream effect of Metomidate’s action on the GABA A receptor .

Pharmacokinetics

It is known that metomidate is rapidly metabolized . The metabolism of Metomidate is similar to that of its analog, etomidate, which is metabolized by hepatic esterases into an inactive carboxylic acid through hydrolyzation

Result of Action

The molecular and cellular effects of Metomidate’s action primarily involve the induction of a hypnotic state . This is achieved through its modulation of the GABA A receptor, which enhances the inhibitory effect of GABA and reduces neuronal excitability . Metomidate also suppresses the adrenocortical axis by inhibiting 11β-hydroxylase, which interrupts cortisol synthesis .

Action Environment

It is known that metomidate’s effectiveness as a hypnotic agent can be influenced by the physiological state of the patient, such as their cardiovascular and respiratory stability

Safety and Hazards

When handling Metomidate, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Personal protective equipment should be used, including chemical impermeable gloves . Adequate ventilation should be ensured, all sources of ignition should be removed, and personnel should be evacuated to safe areas .

Orientations Futures

There is a renewed interest in Metomidate for its potential use in medical imaging. For instance, 11C-labelled Metomidate may be used with positron emission tomography (PET) to detect tumors of adrenocortical origin . A recent study evaluated the evidence and the potential role of 11C-Metomidate as a promising PET tracer in clinical practice .

Propriétés

IUPAC Name |

methyl 3-(1-phenylethyl)imidazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O2/c1-10(11-6-4-3-5-7-11)15-9-14-8-12(15)13(16)17-2/h3-10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHFZEKYDSVTYLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)N2C=NC=C2C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1048411 | |

| Record name | Metomidate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1048411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

5377-20-8 | |

| Record name | Metomidate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5377-20-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Metomidate [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005377208 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Metomidate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1048411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Metomidate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.971 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METOMIDATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z18ZYL8Y51 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is methyl 1-(1-phenylethyl)-1H-imidazole-5-carboxylate (metomidate), and what is its primary mechanism of action?

A1: Methyl 1-(1-phenylethyl)-1H-imidazole-5-carboxylate (metomidate) is a short-acting hypnotic drug belonging to the imidazole class. It exerts its effects by enhancing the inhibitory neurotransmission mediated by gamma-aminobutyric acid (GABA) within the central nervous system. []

Q2: How does metomidate's interaction with the GABAergic system lead to its observed hypnotic effects?

A2: Metomidate acts as a positive allosteric modulator of the GABAA receptor, a ligand-gated chloride channel. By binding to a specific site on the receptor distinct from the GABA binding site, metomidate increases the receptor's affinity for GABA and enhances the effects of GABA binding. This leads to increased chloride ion influx into neurons, hyperpolarization, and ultimately, a reduction in neuronal excitability. This suppression of neuronal activity manifests as the hypnotic effects observed with metomidate administration. [, ]

Q3: What is a notable downstream effect of metomidate on adrenal function?

A3: Metomidate is known to inhibit cortisol synthesis in the adrenal cortex by acting on the enzymes 11β-hydroxylase (CYP11B1) and aldosterone synthase (CYP11B2). This inhibition can lead to cortisol deficiency, which has important implications for its use in certain clinical settings. []

Q4: What is the molecular formula and weight of metomidate?

A4: The molecular formula of metomidate is C13H14N2O2, and its molecular weight is 230.26 g/mol. []

Q5: Are there specific spectroscopic techniques used to characterize metomidate?

A5: Yes, third-derivative spectrophotometry is a validated analytical method used for the determination of metomidate in aqueous solutions. This method relies on the spectral properties of the D,L-1-(1-phenylethyl)-imidazole-5-carboxylic acid formed during metomidate hydrolysis. []

Q6: How is metomidate administered, and what factors influence its pharmacokinetic profile?

A6: Metomidate can be administered intravenously, intramuscularly, intraperitoneally, or through immersion baths depending on the species and intended application. Its pharmacokinetic parameters, including absorption, distribution, metabolism, and excretion, vary significantly across species. Factors such as body size, temperature, and metabolic rate can influence its uptake, clearance, and elimination half-life. [, , , , , ]

Q7: How effective is metomidate as an anesthetic agent in different species?

A7: The efficacy of metomidate as an anesthetic varies greatly between species and can be influenced by factors such as dose, administration route, and water parameters. In some fish species, such as turbot (Scophthalmus maximus), metomidate effectively induces anesthesia for procedures like tagging or size measuring. [] Conversely, in leopard frogs (Rana pipiens), metomidate has shown limited efficacy as a sole anesthetic agent, often producing prolonged sedation rather than surgical anesthesia. []

Q8: Are there any notable toxicological concerns associated with metomidate use?

A8: While generally considered safe for short-term use in many species, metomidate can cause adverse effects, particularly at higher doses or with prolonged exposure. Some reported adverse effects include prolonged sedation, respiratory depression, cardiovascular effects, and potential for muscle damage. In certain species, such as pigs, metomidate anesthesia has been linked to cortisol deficiency, which can exacerbate circulatory failure during bacterial infection. [, , , ]

Q9: What are the primary applications of metomidate in scientific research?

A9: Metomidate is frequently employed in research settings as an anesthetic or sedative for various procedures, including handling, transport, and surgical interventions. Its ability to induce sedation in a wide range of species, including fish, amphibians, and mammals, makes it a valuable tool for researchers studying physiology, behavior, and disease. [, , , , , ]

Q10: How is metomidate being utilized in the development of diagnostic tools for adrenal disorders?

A10: Radiolabeled forms of metomidate, such as 11C-metomidate and [123I]iodometomidate, are being investigated as potential tracers for positron emission tomography (PET) imaging of the adrenal glands. These tracers target the CYP11B enzymes found in the adrenal cortex and can aid in the visualization and characterization of adrenal lesions, including adenomas and carcinomas. [, , , , ]

Q11: What are the limitations of using metomidate as an anesthetic or sedative?

A12: Metomidate's limitations include species-specific responses, variable induction and recovery times, and potential for prolonged sedation. [] Its use in certain procedures, such as open-water capture of young rockfish, is limited by the fishes' ability to detect and avoid the anesthetic. [] Additionally, metomidate's suppression of cortisol production raises concerns for its use in stressed or diseased animals. [, , ]

Q12: What are some alternatives to metomidate for anesthesia and euthanasia in research settings?

A13: Alternatives to metomidate include other anesthetic agents, such as MS-222 (tricaine methanesulfonate), clove oil, 2-phenoxyethanol, and AQUI-S, as well as injectable anesthetics like tiletamine/zolazepam and ketamine. [, , , , , , ] The choice of anesthetic or euthanasia agent should be based on factors such as the species, procedure, and desired duration of effect.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl (E,6S)-2-methyl-6-[(9R,10R,13S,14S,17S)-4,4,10,13,14-pentamethyl-3-oxo-1,2,5,6,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]hept-2-enoate](/img/structure/B1676434.png)